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molecular formula C7H5BrN2OS B8521623 6-amino-7-bromo-1,3-benzothiazol-2(3H)-one

6-amino-7-bromo-1,3-benzothiazol-2(3H)-one

Cat. No. B8521623
M. Wt: 245.10 g/mol
InChI Key: XJZUYHUNGLPNAT-UHFFFAOYSA-N
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Patent
US08952005B2

Procedure details

To a round bottom flask was added 7-bromo-2-(methylthio)-1,3-benzothiazol-6-amine (13-1) (0.600 g, 2.180 mmol), THF (20 mL), and solid sodium methoxide (0.471 g, 8.72 mmol). The reaction mixture was then stirred at room temperature for several hours followed by heating to 60 C in a hot oil bath with stirring for several hours, then to 90 C for several hours. The reaction mixture was then suspended in EtOAc, washed with sat'd NaHCO3, then water, then brine. Organics were then dried over Na2SO4 filtered & concentrated to give 6-amino-7-bromo-1,3-benzothiazol-2(3H)-one (13-2) as a tan solid. HRMS (M+H)+: observed=244.9379, calculated=244.9379.
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.471 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:10]2[S:9][C:8](SC)=[N:7][C:6]=2[CH:5]=[CH:4][C:3]=1[NH2:13].C1C[O:17]CC1.C[O-].[Na+]>CCOC(C)=O>[NH2:13][C:3]1[CH:4]=[CH:5][C:6]2[NH:7][C:8](=[O:17])[S:9][C:10]=2[C:2]=1[Br:1] |f:2.3|

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
BrC1=C(C=CC=2N=C(SC21)SC)N
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1
Name
sodium methoxide
Quantity
0.471 g
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at room temperature for several hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating to 60 C in a hot oil bath
STIRRING
Type
STIRRING
Details
with stirring for several hours
WAIT
Type
WAIT
Details
to 90 C for several hours
WASH
Type
WASH
Details
washed with sat'd NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organics were then dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C2=C(NC(S2)=O)C=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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